CDr20
Overview
Description
CDr20 is a small-molecule fluorescent chemosensor that has gained attention for its ability to label specific immune cells, particularly monocytes and neutrophils, based on the activity of the enzyme UDP-glucuronosyltransferase 1A7C. This compound is used in various scientific research applications, including the study of immune cell behavior and brain imaging.
Mechanism of Action
Target of Action
The primary target of CDr20, also known as EN300-7433154 or 5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol, is the CD20 antigen . CD20 is a cell surface marker expressed on B cells and plays a crucial role in the immune response .
Mode of Action
This compound interacts with its target, the CD20 antigen, by binding to it and triggering a series of immune responses . This interaction leads to the depletion of B cells, which are key players in the immune response . The depletion of B cells is achieved through various mechanisms including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), antibody-dependent cellular phagocytosis (ADCP), and induction of cell apoptosis .
Biochemical Pathways
The action of this compound affects the B cell signaling pathway . By depleting B cells, this compound disrupts the normal functioning of this pathway, leading to a decrease in the immune response . This can have significant downstream effects, particularly in conditions where B cells play a detrimental role, such as in autoimmune diseases .
Pharmacokinetics
It is known that the compound is selectively taken up by cells expressing the ugt1a7c enzyme . This suggests that the bioavailability of this compound may be influenced by the expression levels of this enzyme in different cell types .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the depletion of B cells . This results in a decrease in the immune response, which can be beneficial in conditions where the immune system is overactive or misdirected, such as in autoimmune diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of the UGT1A7C enzyme, which mediates the uptake of this compound, can vary between different cell types and under different conditions . This can influence the degree to which this compound is taken up by cells and thus its overall efficacy .
Biochemical Analysis
Biochemical Properties
CDr20: plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. The compound is activated through a glucuronidation reaction mediated by the enzyme UGT1A7C . This reaction converts This compound into its fluorescent form, This compound-Gluc , allowing it to label microglia and other immune cells . The selectivity of This compound labeling is highly correlated with the expression level of UGT1A7C in target cells . Additionally, This compound interacts with ABCC transporters , which are responsible for exporting the fluorescent form of the compound from cells .
Cellular Effects
This compound: has been shown to influence various cellular processes, particularly in immune cells such as monocytes, macrophages, and neutrophils. The compound’s fluorescent labeling capability allows researchers to track these cells in live tissues and study their behaviorThis compound affects cell signaling pathways by enabling the visualization of specific cell types based on their enzymatic activity . This capability is particularly useful in studying the role of microglia in brain diseases and immune responses.
Molecular Mechanism
The molecular mechanism of This compound involves its activation through the glucuronidation reaction mediated by UGT1A7C . Once activated, This compound-Gluc binds to specific biomolecules within the target cells, allowing for selective fluorescent labeling . The compound’s interaction with ABCC transporters facilitates the export of the fluorescent form from cells, resulting in differential labeling of cell types based on their enzymatic activity . This mechanism enables researchers to distinguish between different immune cell populations and study their functions in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are influenced by the enzymatic activity of UGT1A7C and the presence of ABCC transporters . Long-term studies have shown that This compound maintains its fluorescent labeling capability in live cells for extended periods, allowing for continuous monitoring of immune cell behavior . The compound’s fluorescence intensity may decrease over time due to degradation and export from cells.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively labels target cells without causing significant toxicity . At higher doses, This compound may exhibit toxic effects, including cell damage and altered immune cell function . Researchers have observed threshold effects, where the compound’s labeling efficiency and toxicity are dose-dependent . These findings highlight the importance of optimizing dosage levels for specific experimental applications.
Metabolic Pathways
This compound: is involved in metabolic pathways that include the glucuronidation reaction mediated by UGT1A7C . This reaction converts This compound into its fluorescent form, This compound-Gluc , which is then exported from cells by ABCC transporters . The compound’s metabolism is closely linked to its enzymatic activation and export, which determine its labeling efficiency and cellular distribution . These metabolic pathways are critical for understanding the compound’s behavior in live cells and tissues.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteinsABCC transporters play a key role in exporting the fluorescent form of the compound from cells, resulting in differential labeling of immune cell populations . The compound’s localization and accumulation are influenced by the expression levels of these transporters and the enzymatic activity of UGT1A7C . This selective transport mechanism allows researchers to study the distribution and behavior of immune cells in live tissues.
Subcellular Localization
This compound: exhibits specific subcellular localization based on its enzymatic activation and transport mechanisms. The compound is primarily localized in immune cells such as microglia, monocytes, macrophages, and neutrophils . The enzymatic activity of UGT1A7C and the presence of ABCC transporters direct This compound to specific cellular compartments, allowing for selective fluorescent labeling . This subcellular localization is essential for studying the functions and interactions of immune cells in various biological contexts.
Preparation Methods
The synthesis of CDr20 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its fluorescent properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic synthesis techniques to build the core molecular framework.
Functionalization: Introduction of specific functional groups that enable the compound to fluoresce upon interaction with target enzymes.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistency and quality control.
Chemical Reactions Analysis
CDr20 undergoes several types of chemical reactions, primarily involving enzymatic glucuronidation:
Glucuronidation: The primary reaction is the glucuronidation of this compound by UDP-glucuronosyltransferase 1A7C, resulting in the formation of this compound-Gluc.
Fluorescence Activation: The glucuronidation reaction activates the fluorescent properties of this compound, allowing it to label specific cells.
Exportation: The glucuronidated form of this compound is exported from cells, particularly monocytes, through mechanisms involving ABCC transporters.
Common reagents and conditions used in these reactions include the enzyme UDP-glucuronosyltransferase 1A7C and appropriate substrates for the glucuronidation reaction.
Scientific Research Applications
CDr20 has a wide range of scientific research applications:
Immunology: It is used to label and study specific immune cells, such as monocytes and neutrophils, based on their enzymatic activity.
Neuroscience: this compound is employed in brain imaging studies to visualize microglia, the brain’s resident immune cells, in live animal models.
Pharmacokinetics: The compound is used to study drug metabolism and the pharmacokinetics of glucuronidation reactions.
Cell Biology: Researchers use this compound to differentiate and count specific cell types within blood and other tissues.
Comparison with Similar Compounds
CDr20 is unique in its ability to selectively label specific immune cells based on enzymatic activity. Similar compounds include:
CDg16: A compound used to detect solute carrier 18B1 enzyme activity.
TiY: A tumor-initiating cell probe used for imaging specific cell types.
Compared to these compounds, this compound is particularly valuable for its application in brain imaging and its ability to differentiate between monocytes and neutrophils based on their enzymatic activity.
Properties
IUPAC Name |
5-[(E)-2-(2,2-difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2O2/c1-13-10-16(7-5-14-6-8-19(26-2)18(25)11-14)24-17(13)12-15-4-3-9-23(15)20(24,21)22/h3-12,25H,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMZTXFEQXWOGQ-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC(=C(C=C4)OC)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC(=C(C=C4)OC)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of CDr20 and how does this interaction lead to fluorescence?
A1: this compound primarily targets the enzyme UDP-glucuronosyltransferase Ugt1a7c. [] This enzyme catalyzes a glucuronidation reaction, adding a glucuronic acid moiety from UDP-glucuronic acid to this compound. This reaction transforms this compound into its fluorescent derivative, this compound-Gluc. [, ]
Q2: How does this compound achieve cell-type specificity in its labeling?
A2: this compound exhibits selectivity towards monocytes/macrophages and neutrophils. [] This specificity is attributed to the differential expression of Ugt1a7c in various immune cells. Cells with higher Ugt1a7c expression exhibit stronger this compound fluorescence. [, ]
Q3: What is unique about this compound labeling in monocytes compared to neutrophils?
A3: While both cell types express Ugt1a7c and initially exhibit this compound fluorescence, monocytes demonstrate active export of this compound-Gluc. [] This export is attributed to the activity of ABCC transporters, which are highly expressed in monocytes. [] Consequently, neutrophils retain a higher fluorescence intensity (CDr20bright) compared to monocytes (CDr20dim) after a one-hour incubation period. []
Q4: What are the potential applications of this compound in biological research?
A4: this compound shows promise as a valuable tool for visualizing and studying microglia, the brain-resident macrophages. [] Its ability to distinguish between monocytes and neutrophils based on differential fluorescence retention also makes it useful for studying immune cell dynamics. [] Furthermore, the dependence of this compound fluorescence on Ugt1a7c activity could be exploited to study the enzyme's role in various biological processes.
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